molecular formula C24H22N4O2S B15041573 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B15041573
M. Wt: 430.5 g/mol
InChI Key: BNLSCMBLMHIAII-PCLIKHOPSA-N
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Description

2-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a phenoxyphenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, typically using ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzodiazole derivative with a thiol compound under basic conditions.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is synthesized by reacting acetic acid hydrazide with an appropriate aldehyde or ketone.

    Final Coupling Reaction: The final step involves coupling the benzodiazole-sulfanyl derivative with the acetohydrazide derivative under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetohydrazide moiety, potentially leading to the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring and the phenoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzodiazole ring may interact with nucleic acids or proteins, while the phenoxyphenyl group may enhance binding affinity and specificity. The acetohydrazide moiety may participate in hydrogen bonding or other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide: This compound lacks the phenoxyphenyl group but shares the benzodiazole and acetohydrazide moieties.

    2-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid: This compound lacks the acetohydrazide moiety but shares the benzodiazole and sulfanyl groups.

Uniqueness

The presence of both the phenoxyphenyl group and the acetohydrazide moiety in 2-[(1-ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide makes it unique compared to similar compounds. These functional groups may enhance the compound’s biological activity and binding affinity, making it a promising candidate for further research and development.

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H22N4O2S/c1-2-28-22-14-7-6-13-21(22)26-24(28)31-17-23(29)27-25-16-18-9-8-12-20(15-18)30-19-10-4-3-5-11-19/h3-16H,2,17H2,1H3,(H,27,29)/b25-16+

InChI Key

BNLSCMBLMHIAII-PCLIKHOPSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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